molecular formula C18H17NO3 B2645828 (3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one CAS No. 866145-86-0

(3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one

Cat. No.: B2645828
CAS No.: 866145-86-0
M. Wt: 295.338
InChI Key: GILZEBYYYHZSDA-GHRIWEEISA-N
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Description

This compound belongs to the oxolanone (γ-lactone) family, characterized by a five-membered lactone ring. Its structure features a (4-phenoxyphenyl)aminoethylidene substituent at the 3-position of the oxolan-2-one core.

Properties

IUPAC Name

(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(17-11-12-21-18(17)20)19-14-7-9-16(10-8-14)22-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILZEBYYYHZSDA-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCOC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/CCOC1=O)/NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one typically involves the condensation of 4-phenoxyaniline with ethyl acetoacetate, followed by cyclization to form the oxolan-2-one ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogenating agents like thionyl chloride can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for further investigation in pharmacology.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them valuable in drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues

Bulaquine (Elubaquine)
  • IUPAC Name: (3E)-3-[1-[4-[(6-Methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one
  • Key Differences: Replaces the 4-phenoxyphenyl group with a 6-methoxyquinolin-8-yl moiety linked via a pentylamino chain. Acts as an antimalarial prodrug, metabolized to Primaquine (an 8-aminoquinoline derivative) .
  • Pharmacological Profile: Higher lipophilicity due to the methoxyquinoline group, enhancing tissue penetration. Demonstrated efficacy against Plasmodium vivax malaria in clinical trials .
Galanolactone
  • IUPAC Name: (3E)-3-[2-[(1R,2S,4aS,8aS)-5,5,8a-Trimethyl-1-spiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]yl]ethylidene]-2-oxolanone
  • Key Differences: Incorporates a spirocyclic diterpene structure fused to the oxolanone ring. Naturally sourced from Zingiber officinale (ginger) rhizomes .
  • Applications :
    • Used as a reference standard in pharmacological studies.
    • Exhibits antiemetic properties in preclinical models .
3-{[1-(4-Fluorophenyl)propyl]amino}oxolan-2-one
  • Key Differences: Substituted with a 4-fluorophenylpropyl group instead of 4-phenoxyphenyl.
  • Potential Uses: Intermediate in synthesizing fluorinated pharmaceuticals.
3-{[(2-Hydroxyphenyl)methyl]amino}oxolan-2-one
  • Key Differences :
    • Features a 2-hydroxyphenylmethyl group, introducing a hydroxyl moiety.
    • Increased hydrogen-bonding capacity may enhance receptor binding but reduce membrane permeability .

Structural and Functional Comparison Table

Compound Core Structure Key Substituent Source/Origin Pharmacological Use Key Feature(s)
Target Compound Oxolan-2-one 4-Phenoxyphenylaminoethylidene Synthetic Understudied Aryl ether group for potential CNS activity
Bulaquine Oxolan-2-one 6-Methoxyquinolin-8-yl-pentylamino Synthetic Antimalarial (prodrug) High lipophilicity, metabolic activation
Galanolactone Oxolan-2-one Spirocyclic diterpene Natural (ginger) Antiemetic, reference standard Rigid spirocyclic scaffold
3-{[1-(4-Fluorophenyl)propyl]amino}... Oxolan-2-one 4-Fluorophenylpropyl Synthetic Intermediate Enhanced metabolic stability
3-{[(2-Hydroxyphenyl)methyl]amino}... Oxolan-2-one 2-Hydroxyphenylmethyl Synthetic Unspecified Improved H-bonding, solubility

Research Findings and Implications

  • Electronic Effects: The 4-phenoxyphenyl group in the target compound may confer π-π stacking interactions with aromatic residues in biological targets, similar to Bulaquine’s quinoline moiety . Fluorine or hydroxyl substituents (as in analogs ) alter electronic density and solubility, impacting pharmacokinetics.
  • Metabolic Stability: Bulaquine’s pentylamino chain facilitates prodrug activation, whereas the target compound’s phenoxy group may lead to oxidative metabolism via cytochrome P450 enzymes.
  • Synthetic Accessibility: The target compound’s synthesis likely parallels Bulaquine’s route, involving condensation of 4-phenoxyphenylamine with an oxolanone precursor .

Biological Activity

(3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one is a synthetic compound characterized by its unique oxolan-2-one ring structure and a phenoxyphenyl substituent. This compound has garnered interest in the scientific community due to its potential biological activities, including interactions with various enzymes and cellular processes.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17NO3
  • CAS Number : 866145-86-0

Structure

The compound features a complex structure that includes:

  • An oxolan ring
  • A phenoxyphenyl group attached to an aminoethylidene moiety

Research indicates that this compound interacts with various biomolecules, influencing several biochemical pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes, which can alter metabolic pathways.
  • Gene Expression Modulation : It may induce changes in gene expression, affecting cellular behavior and function.

Cellular Effects

Studies have shown that this compound exhibits significant effects on different cell types, including:

  • Anticancer Activity : Preliminary data suggest potential anticancer properties, possibly through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : It may reduce inflammation markers in vitro, indicating therapeutic potential for inflammatory diseases.

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage:

  • Low Dosages : Often show beneficial effects on cell viability and proliferation.
  • High Dosages : Can lead to cytotoxicity and adverse effects, necessitating careful dosage optimization in therapeutic applications.

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Study on Anticancer Properties :
    • A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Inflammation Model :
    • In a model of induced inflammation, the compound demonstrated a significant reduction in pro-inflammatory cytokines, highlighting its possible application in treating inflammatory conditions.

Comparative Analysis

Biological ActivityLow Dose EffectsHigh Dose Effects
AnticancerCell proliferation inhibitionCytotoxicity
Anti-inflammatoryReduced cytokine levelsPotential tissue damage

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